L-NMMA acetate

Catalog No.
S533417
CAS No.
53308-83-1
M.F
C9H20N4O4
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-NMMA acetate

CAS Number

53308-83-1

Product Name

L-NMMA acetate

IUPAC Name

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1

InChI Key

IKPNWIGTWUZCKM-JEDNCBNOSA-N

SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-NMMA acetate; L NMMA acetate; LNMMA acetate; ANO-1020; ANO 1020; ANO1020; Tilarginine acetate; NG-Monomethyl-L-arginine acetate;

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N

Description

The exact mass of the compound Tilarginine Acetate is 248.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cardiology

Application: Tilarginine Acetate has been used in the treatment of cardiogenic shock, a severe condition often complicating acute myocardial infarction (MI) .

Method of Application: In the TRIUMPH trial, patients with an MI and refractory cardiogenic shock, despite having an open infarct artery, were randomized to receive a nitric oxide synthase inhibitor or placebo . Refractory cardiogenic shock was defined as a systolic pressure less than 100 mm Hg despite moderate inopressor doses .

Obesity & Type 2 Diabetes Research

Application: Tilarginine Acetate has been investigated for its potential role in the treatment of obesity and Type 2 Diabetes .

Ocular Physiology

Application: Tilarginine Acetate has been investigated for its potential role in the field of Ocular Physiology .

Regional Blood Flow

Application: Tilarginine Acetate has been investigated for its potential role in the study of Regional Blood Flow .

Treatment of Septic Shock

Application: Tilarginine Acetate has been studied for its potential role in the treatment of septic shock .

Cardiogenic Shock Complicating Myocardial Infarction

Application: Tilarginine Acetate has been investigated in the TRIUMPH trial for its role in the treatment of cardiogenic shock complicating myocardial infarction .

Method of Application: In the TRIUMPH trial, patients with an MI with refractory cardiogenic shock were randomized to a nitric oxide synthase inhibitor or placebo . The study defined refractory cardiogenic shock as a systolic pressure less than 100 mm Hg despite moderate inopressor doses and hypoperfusion for at least 1 hour after revascularization .

Results: Although Tilarginine increased systolic blood pressure by 5 mmHg at 2 hours, no effect on mortality was observed at 30 days . There was, however, a 6% absolute increase in 30-day mortality in the Tilarginine group (48%, versus 42% in the placebo) .

L-NMMA acetate is a white solid that is soluble in water. It is primarily recognized for its ability to inhibit nitric oxide synthase across various cell types, thereby influencing the production of nitric oxide, a critical signaling molecule in numerous physiological processes . The compound has a chemical formula of C₇H₁₆N₄O₂ and a CAS number of 53308-83-1 .

L-NMMA acetate acts as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, it prevents the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition can lead to various downstream effects, including alterations in vascular tone and immune response modulation. The general reaction can be summarized as follows:

L arginineNOSNitric Oxide+L citrulline\text{L arginine}\xrightarrow{\text{NOS}}\text{Nitric Oxide}+\text{L citrulline}

In the presence of L-NMMA acetate:

L arginine+L NMMA acetateNo Nitric Oxide Production\text{L arginine}+\text{L NMMA acetate}\rightarrow \text{No Nitric Oxide Production}

The biological activity of L-NMMA acetate is primarily linked to its inhibition of nitric oxide synthase. Research has demonstrated that this compound can alleviate conditions such as choroidal fibrosis by inhibiting the nitric oxide signaling pathway in experimental models . Additionally, it has been studied for its potential effects on vascular function and inflammation.

L-NMMA acetate can be synthesized through several methods, typically involving the methylation of L-arginine. One common approach includes:

  • Starting Material: L-arginine.
  • Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
  • Process: The reaction is conducted under basic conditions to facilitate methylation at the nitrogen atom.
  • Purification: The product is purified through crystallization or chromatography to obtain L-NMMA acetate.

L-NMMA acetate has several applications in research and medicine:

  • Research Tool: It is widely used in studies investigating the role of nitric oxide in various physiological and pathological processes.
  • Pharmacological Studies: It serves as a model compound for developing new nitric oxide synthase inhibitors.
  • Potential Therapeutic Uses: There are explorations into its use for conditions characterized by excessive nitric oxide production, such as septic shock and other inflammatory diseases .

Studies have indicated that L-NMMA acetate interacts with multiple biological pathways by modulating nitric oxide levels. Its inhibition of nitric oxide synthase can influence:

  • Vascular Responses: Altering blood flow and pressure.
  • Inflammatory Processes: Modulating immune cell activity and cytokine release.
  • Fibrotic Conditions: Reducing fibrosis through the inhibition of signaling pathways reliant on nitric oxide .

Several compounds share structural similarities or functional roles with L-NMMA acetate. Here’s a comparison highlighting their uniqueness:

Compound NameStructure/FunctionUnique Features
N(omega)-Nitro-L-arginineNitric oxide synthase inhibitorMore selective towards certain isoforms
N(omega)-ethyl-L-arginineNitric oxide synthase inhibitorEthyl group provides different binding characteristics
L-NILSelective inhibitor of inducible NOSMore selective compared to L-NMMA
7-NitroindazoleInhibitor for neuronal nitric oxide synthasePrimarily affects neuronal pathways

L-NMMA acetate stands out due to its relatively non-selective inhibition across all nitric oxide synthase isoforms, making it a versatile tool in research compared to more selective inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

248.14845513 g/mol

Monoisotopic Mass

248.14845513 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2FL3530AF2

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Nitic oxide synthase [EC:1.14.13.39]
NOS [HSA:4842 4843 4846] [KO:K13240 K13241 K13242]

Other CAS

53308-83-1
133587-00-5

Wikipedia

Tilarginine acetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Halliday GM, Byrne SN, Kuchel JM, Poon TS, Barnetson RS. The suppression of immunity by ultraviolet radiation: UVA, nitric oxide and DNA damage. Photochem Photobiol Sci. 2004 Aug;3(8):736-40. Epub 2004 Feb 3. Review. PubMed PMID: 15295628.
2: Satoh H, Nishida S. Electropharmacological actions of Ginkgo biloba extract on vascular smooth and heart muscles. Clin Chim Acta. 2004 Apr;342(1-2):13-22. Review. PubMed PMID: 15026263.
3: Yamashita M. [Analysis of the mechanism for the anti-inflammatory effect of the anti-rheumatic drug auranofin]. Yakugaku Zasshi. 2000 Mar;120(3):265-74. Review. Japanese. PubMed PMID: 10723268.
4: Colton CA, Snell J, Chernyshev O, Gilbert DL. Induction of superoxide anion and nitric oxide production in cultured microglia. Ann N Y Acad Sci. 1994 Nov 17;738:54-63. Review. PubMed PMID: 7530427.

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